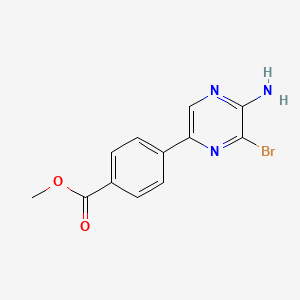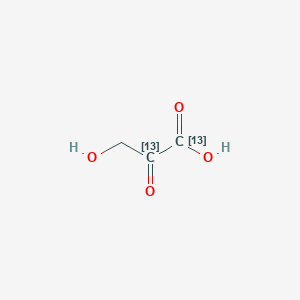
2-(Azetidin-3-yl)-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-4-chloropyridine: is a heterocyclic compound with intriguing biological activities. It belongs to the class of azetidine carboxylic acids, which serve as essential building blocks for peptides and exhibit diverse properties
Structure: The compound consists of a pyridine ring substituted with an azetidine moiety at the 3-position and a chlorine atom at the 4-position.
!Compound Structure
Méthodes De Préparation
Synthetic Routes::
Horner–Wadsworth–Emmons Reaction: Alkylated phosphonates and N-Boc-azetidin-3-one react to form N-Boc-azetidine-3-ylidenes. These intermediates are then hydrogenated to yield racemic N-Boc-amino acids.
Optical Resolution: The racemic mixture is resolved using (S)-4-benzyl-2-oxazolidinone, resulting in enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Industrial Production:: The industrial-scale synthesis involves optimizing the above routes for efficiency and yield.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Applications De Recherche Scientifique
Chemistry: Building block for peptide synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Potential drug candidate due to its unique structure.
Industry: Used in the preparation of specialized materials.
Mécanisme D'action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates signaling pathways related to cellular function.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinct features compared to other azetidine derivatives.
Similar Compounds: Include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-4-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
RKCIKJQXQGXXQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
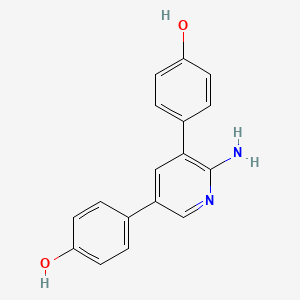
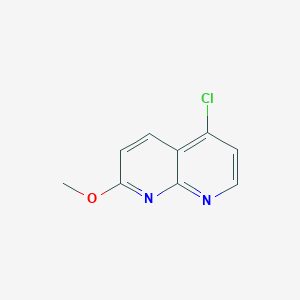
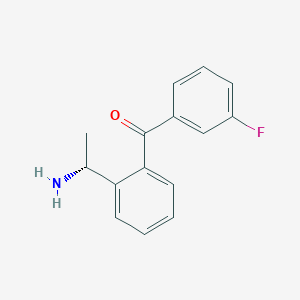
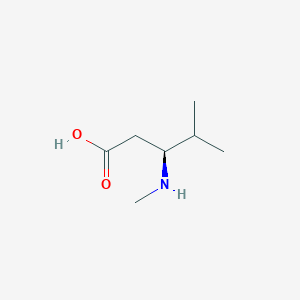
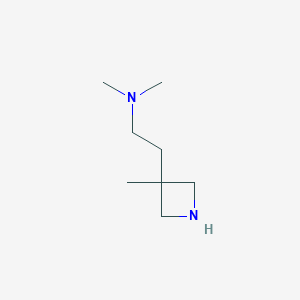
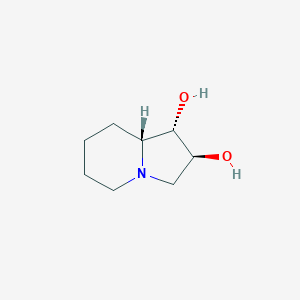
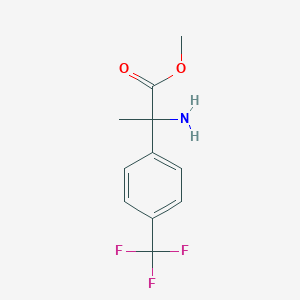

![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
